molecular formula C25H22ClN3O4 B11280789 2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol

2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol

Cat. No.: B11280789
M. Wt: 463.9 g/mol
InChI Key: OWOKTSKENCEUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of two main parts:
    • The first part is a pyrimidine ring with an amino group (NH₂) at position 2 and a methoxyphenoxy group (C₆H₄OCH₃) at position 5.
    • The second part is a phenol ring with a chlorobenzyl ether group (C₆H₄ClCH₂O) at position 5.
  • Overall, this compound combines features from both pyrimidines and phenols, making it an interesting hybrid.
  • Its molecular formula is C₂₀H₁₈ClN₅O₄.
  • Unfortunately, I couldn’t find specific information on its history or discovery, but it likely has applications in various fields due to its unique structure.
  • Preparation Methods

    • Synthetic routes for this compound might involve multi-step reactions.
    • One possible approach could be the condensation of a pyrimidine precursor (e.g., 2-amino-4-methylpyrimidine) with a phenol derivative (e.g., 2-chlorophenol) under appropriate conditions.
    • Industrial production methods would likely optimize yield, scalability, and cost-effectiveness. detailed protocols are proprietary and not readily available.
  • Chemical Reactions Analysis

    • This compound could undergo various reactions:

        Oxidation: Oxidation of the phenol group could yield quinone derivatives.

        Reduction: Reduction of the nitro group (if present) could form an amino group.

        Substitution: Substitution reactions at the chlorobenzyl group or the amino group.

    • Common reagents might include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
    • Major products would depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with enzymes, receptors, or cellular components.

      Medicine: Exploring its pharmacological properties, potential as a drug candidate, or use in drug delivery systems.

      Industry: Considering its applications in materials science, catalysis, or organic synthesis.

  • Mechanism of Action

    • Unfortunately, I couldn’t find specific information on the mechanism of action for this compound. Further research would be needed to elucidate its targets and pathways.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C25H22ClN3O4

    Molecular Weight

    463.9 g/mol

    IUPAC Name

    2-[2-amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol

    InChI

    InChI=1S/C25H22ClN3O4/c1-15-24(33-19-8-5-7-17(12-19)31-2)23(29-25(27)28-15)20-11-10-18(13-22(20)30)32-14-16-6-3-4-9-21(16)26/h3-13,30H,14H2,1-2H3,(H2,27,28,29)

    InChI Key

    OWOKTSKENCEUEE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=CC=C3Cl)O)OC4=CC=CC(=C4)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.